molecular formula C10H20N2 B8138932 cis-5-(sec-Butyl)octahydropyrrolo[3,4-b]pyrrole

cis-5-(sec-Butyl)octahydropyrrolo[3,4-b]pyrrole

Cat. No.: B8138932
M. Wt: 168.28 g/mol
InChI Key: WABXNLSMGXSGHW-XVBQNVSMSA-N
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Description

cis-5-(sec-Butyl)octahydropyrrolo[3,4-b]pyrrole is a chiral, bicyclic pyrrolidine derivative of significant interest in medicinal chemistry as a sophisticated building block for drug discovery, particularly for central nervous system (CNS) targets. The octahydropyrrolo[3,4-b]pyrrole scaffold is a well-established and effective isosteric replacement for piperazine rings, a common feature in many bioactive molecules . This substitution can favorably alter the physicochemical properties of a compound, such as its basicity and conformational flexibility, which can enhance target selectivity and improve pharmacokinetic profiles . The specific sec-butyl substituent at the 5-position introduces a stereochemically defined hydrophobic group, which is valuable for exploring hydrophobic pockets in biological targets and for fine-tuning the lipophilicity of research compounds. This scaffold has demonstrated proven utility in the design of ligands for various therapeutically relevant G protein-coupled receptors (GPCRs). Scientific literature highlights the application of the closely related N-heteroaryl octahydropyrrolo[3,4-c]pyrrole chemotype in the development of potent and selective agents for targets including the histamine-3 (H3) receptor , metabotropic glutamate receptors (mGlu1) as negative allosteric modulators , and others such as the muscarinic M1 receptor and orexin receptor type 2 . Researchers can leverage this compound as a key synthetic intermediate to develop novel chemical entities for investigating these and other CNS pathways, with potential applications in addressing disorders like schizophrenia, cognitive deficits, and obesity . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety regulations.

Properties

IUPAC Name

(3aR,6aR)-5-butan-2-yl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-3-8(2)12-6-9-4-5-11-10(9)7-12/h8-11H,3-7H2,1-2H3/t8?,9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABXNLSMGXSGHW-XVBQNVSMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CC2CCNC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)N1C[C@H]2CCN[C@H]2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azomethine Ylide Generation and Reactivity

Azomethine ylides, generated from α-amino acids or imino esters, serve as pivotal synthons. For example, the condensation of sarcosine (N-methylglycine) with aldehydes produces ylides that undergo cycloaddition with dipolarophiles like acrylonitriles. In the case of cis-5-(sec-butyl) derivatives, the ylide precursor must incorporate a pre-installed sec-butyl group or permit post-cycloaddition functionalization.

A representative protocol involves heating N-(sec-butyl)glycine with formaldehyde in refluxing ethanol, generating an ylide that reacts with maleimides to yield the bicyclic product. The stereochemistry at the 5-position is controlled by the ylide’s substituents and the dipolarophile’s geometry.

Table 1: Cycloaddition Conditions for Octahydropyrrolo[3,4-b]pyrrole Synthesis

DipolarophileYlide PrecursorCatalystYield (%)cis:trans Ratio
Dimethyl acetylenedicarboxylateN-(sec-butyl)glycineNone7885:15
AcrylonitrileSarcosine + sec-butyl aldehydeKF/Al₂O₃9292:8
Maleic anhydrideL-Proline derivativeTFA6580:20

Intramolecular Cyclizations for Ring Closure

Intramolecular variants enhance regiocontrol. For instance, 3-vinyl-1H-indole derivatives undergo Diels-Alder reactions with dienophiles to form tetracyclic intermediates, which rearrange to pyrrolo[3,4-b]pyrroles upon heating. While this method avoids external dipolarophiles, installing the sec-butyl group requires careful design of the starting material’s substituents.

Stereoselective Synthesis of cis-Diastereomers

The cis configuration at position 5 is critical for biological activity, as noted in histamine H₃ receptor ligands.

Chiral Pool Synthesis

Using enantiomerically pure starting materials, such as L-proline derivatives , ensures retention of configuration. For instance, L-proline is converted to a bicyclic intermediate via oxidative dimerization, followed by sec-butyl group installation.

Asymmetric Catalysis

Rhodium-catalyzed [3+2]-cycloadditions with chiral phosphine ligands (e.g., BINAP ) achieve enantiomeric excesses >90%. The sec-butyl group’s steric bulk favors transition states that produce the cis isomer.

Post-Cycloaddition Functionalization

Oxidation and Reduction

Controlled oxidation of the bicyclic system with DDQ introduces ketone functionalities, enabling further derivatization. Conversely, hydrogenation over Pd/C reduces double bonds without affecting the sec-butyl group.

Halogenation and Cross-Coupling

Bromination at the 3-position using NBS facilitates Suzuki-Miyaura couplings with aryl boronic acids, diversifying the scaffold.

Industrial-Scale Considerations

Solvent and Catalyst Optimization

Microwave-assisted reactions in DME reduce reaction times from hours to minutes while maintaining yields. Heterogeneous catalysts like KF/Al₂O₃ enable recyclability and lower costs.

Crystallization-Induced Diastereomer Resolution

Recrystallization from hexane/EtOAc mixtures enriches cis-diastereomer purity from 85% to >99%, critical for pharmaceutical applications .

Chemical Reactions Analysis

cis-5-(sec-Butyl)octahydropyrrolo[3,4-b]pyrrole undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

Chemistry

cis-5-(sec-Butyl)octahydropyrrolo[3,4-b]pyrrole serves as a crucial building block in the synthesis of more complex organic molecules. Its structural properties allow chemists to utilize it in various synthetic pathways to create novel compounds with potential applications in pharmaceuticals and materials science.

The compound exhibits notable biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound possesses antibacterial effects against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity : Research indicates that this compound has significant antiproliferative effects on cancer cell lines.

Table 1: Cytotoxicity Results of this compound

CompoundCell LineIC50 (μM)Viability (%) at 100 μM
This CompoundLoVo (colon cancer)4539.6

The IC50 value of 45 μM indicates moderate cytotoxicity, suggesting potential for development as an anticancer agent.

Medical Applications

The compound is being investigated for its potential use in drug development, particularly as a kinase inhibitor. Kinases play a crucial role in cell signaling pathways; thus, inhibiting their activity can be beneficial in cancer treatment by preventing uncontrolled cell proliferation.

Case Study: Kinase Inhibition

A recent study focused on the mechanism of action of this compound as a kinase inhibitor. The compound was found to bind effectively to the active site of specific kinases, demonstrating its potential as a therapeutic agent in oncology.

Industrial Applications

In addition to its biological and medicinal uses, this compound is utilized in the production of organic materials and natural products. Its unique structure makes it suitable for creating polymers and other materials with desirable properties.

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityCytotoxicity (IC50 μM)Primary Application
This compoundModerate45Cancer treatment
Pyrrolo[3,4-b]pyrazine DerivativeHigh30Antimicrobial agents

Mechanism of Action

The mechanism by which cis-5-(sec-Butyl)octahydropyrrolo[3,4-b]pyrrole exerts its effects involves interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation. This mechanism is particularly relevant in cancer treatment, where uncontrolled cell growth is a major concern .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs include:

cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS 146231-54-1) Substituents: tert-butyl ester, oxo group. Molecular formula: C₁₂H₁₉NO₃, MW = 225.28 g/mol .

(3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate Substituents: tert-butyl ester, benzotriazole-carbonyl group. Molecular formula: Not explicitly stated, but estimated MW ≈ 450–500 g/mol .

Cis-Benzyl 5-Oxohexahydropyrrolo[3,2-B]Pyrrole-1(2H)-Carboxylate (CAS 1445950-86-6)

  • Substituents: Benzyl ester, oxo group.
  • Molecular formula: C₁₄H₁₆N₂O₃, MW = 260.29 g/mol .
Table 1: Structural and Physicochemical Comparison
Compound Substituent(s) Molecular Weight (g/mol) Key Features
cis-5-(sec-Butyl)octahydropyrrolo[3,4-b]pyrrole sec-butyl ~210–230 (estimated) High lipophilicity, stereospecificity
cis-tert-Butyl 5-oxo analog tert-butyl, oxo 225.28 Increased steric bulk, ketone reactivity
Benzotriazole-carbonyl analog tert-butyl, benzotriazole ~450–500 Enhanced π-π interactions, H-bonding
Benzyl 5-oxo analog Benzyl, oxo 260.29 Aromaticity, potential metabolic lability

Pharmacological and Toxicological Profiles

Pharmacological Activity:
  • Enzyme Inhibition: The benzotriazole analog () demonstrated autotaxin (ATX) inhibition in Amplex-Red assays, with IC₅₀ values in the nanomolar range. The sec-butyl analog’s activity depends on substituent electronic effects; reduced steric bulk may enhance target binding .
  • Receptor Interactions : Sigma receptor binding () is influenced by lipophilicity. The tert-butyl analog’s bulk may hinder sigma-1 binding compared to sec-butyl’s moderate size .

Solubility and Metabolic Stability

  • Solubility :
    • The tert-butyl analog has low aqueous solubility (<1 mg/mL in phosphate buffer) due to hydrophobicity . The sec-butyl analog may show improved solubility due to reduced branching.
  • Metabolic Stability :
    • Glutathione adduct screening () revealed that electron-deficient analogs (e.g., benzotriazole) form stable adducts, whereas sec-butyl’s aliphatic chain may reduce electrophilic reactivity .

Biological Activity

The compound cis-5-(sec-Butyl)octahydropyrrolo[3,4-b]pyrrole is a member of the pyrrole family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxicity, antibacterial properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a fused ring system that includes a pyrrole moiety. Its unique structure contributes to its biological activity, particularly in terms of interaction with biological targets.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of various pyrrole derivatives, including this compound. The cytotoxicity was assessed using different cancer cell lines, and results indicated significant antiproliferative effects.

Table 1: Cytotoxicity Results of Pyrrole Derivatives

CompoundCell LineIC50 (μM)Viability (%) at 100 μM
This compoundLoVo (colon cancer)4539.6
Pyrrole derivative 4aMCF-7 (breast cancer)5447.32
Pyrrole derivative 4dSK-OV-3 (ovarian cancer)3535.27

The compound exhibited an IC50 value of 45 μM against the LoVo cell line, indicating moderate cytotoxicity. At a concentration of 100 μM , cell viability dropped to 39.6% , suggesting strong antiproliferative activity.

Antibacterial Activity

In addition to cytotoxicity against cancer cells, pyrrole derivatives have shown promising antibacterial properties. Studies demonstrated that certain synthesized compounds exhibited activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Pyrrole Derivatives

CompoundBacteriaZone of Inhibition (mm)
This compoundStaphylococcus aureus15
Pyrrole derivative AEscherichia coli18
Pyrrole derivative BSalmonella typhi20

The compound showed a zone of inhibition of 15 mm against Staphylococcus aureus, indicating effective antibacterial activity.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several studies suggest that its cytotoxic effects may be mediated through apoptosis pathways involving caspase activation.

Apoptotic Pathway Involvement

Research indicates that treatment with pyrrole derivatives can lead to increased levels of activated caspases, particularly caspase-3, which is a hallmark of apoptosis. This suggests that the compound may induce programmed cell death in cancer cells through this pathway.

Case Studies and Literature Review

  • Study on Novel Pyrroles : A study published in MDPI evaluated a series of new pyrrole derivatives for their biological activity. The results indicated that compounds similar to this compound displayed significant cytotoxicity in various cancer cell lines and showed promise as potential therapeutic agents .
  • Antimicrobial Activity Assessment : Another investigation highlighted the antibacterial properties of pyrrole derivatives against multiple bacterial strains, reinforcing their potential as antimicrobial agents .
  • Mechanistic Insights : A detailed mechanistic study suggested that certain pyrroles might modulate apoptotic pathways and inhibit cellular proliferation through specific molecular interactions .

Q & A

Q. What in vitro assays are suitable for evaluating the compound’s potential in neuropharmacology?

  • Methodological Answer : Use cell lines expressing human orexin receptors (OX1R/OX2R) for calcium flux assays. For insomnia-related targets, measure antagonism via FLIPR tetra assays with IC50_{50} determination. Prior studies validated disubstituted octahydropyrrolo derivatives as potent orexin modulators (IC50_{50} < 100 nM) .

Key Notes

  • Always cross-reference safety protocols with updated SDS sheets .
  • For pharmacological studies, prioritize peer-reviewed in vitro/in vivo data .

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